Phthalamic acid
Overview
Description
Phthalamic acid is an organic compound with the chemical formula C8H7NO3 It is a derivative of phthalic acid and is characterized by the presence of an amide group attached to the phthalic acid structure
Mechanism of Action
Target of Action
Phthalamic acid, a derivative of phthalic acid, primarily targets nuclear receptors in various neural structures involved in controlling brain functions . These receptors play a crucial role in the onset of neurological disorders at the intracellular level . Another study suggests that this compound directly associates with and inhibits PIN auxin transporters .
Mode of Action
This compound interferes with its targets by dysregulating the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . It also interferes with hormone synthesis, transport, and metabolism . This interaction can alter the development and function of hormone-dependent structures within the nervous system, potentially inducing neurological disorders .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to disrupt the endocrine system, affecting reproductive health and physical development . It also interferes with the sugar, lipid, and protein metabolic pathways related to stable membrane structure and cell growth . Moreover, it has been reported to be involved in the tricarboxylic acid (TCA) cycle, linoleic acid metabolism, valine, leucine and isoleucine biosynthesis and degradation, α-linolenic acid metabolism, and amino acid biosynthesis .
Pharmacokinetics
It is known to be a solid compound with a melting point of 140-143 °c (lit) . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its potential to induce neurological disorders. It can alter the development and function of hormone-dependent structures within the nervous system . Additionally, it has been found to enhance sugar, lipid, and amino acid metabolism, presumably related to the active resistance of cells to organic acid stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the natural aquatic environment, the solar photodegradation efficiency of phthalates would be lower than in the experimental environment due to factors such as water turbidity, depth, and other environmental characteristics . More research is needed to fully understand how various environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Phthalamic acid interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to induce oxidative stress and oxidative damage in Lanzhou lily roots . It improves the level of membrane lipid peroxidation, reduces the content of antioxidant defense enzyme activity and the nonenzymatic antioxidant, and eventually inhibits the growth of the Lanzhou lily .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing oxidative stress and oxidative damage . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to induce oxidative stress in Lanzhou lily roots, leading to changes in the activity of antioxidant defense enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it has been found to affect sugar, lipid, and protein metabolic pathways related to stable membrane structure and cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phthalamic acid can be synthesized through the reaction between ammonia and phthalic anhydride. This reaction typically follows a modified Auger’s method, which involves the reaction of phthalic anhydride with ammonia under controlled conditions to yield this compound . The reaction conditions include maintaining a specific temperature range and pH to ensure optimal yield and purity of the product.
Industrial Production Methods: While this compound is not produced on a large industrial scale, its synthesis in laboratory settings involves similar methods to those used for other phthalic acid derivatives. The process generally includes the use of phthalic anhydride as a starting material, which is then reacted with ammonia or other amine sources to produce this compound.
Chemical Reactions Analysis
Types of Reactions: Phthalamic acid undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to produce phthalic acid and ammonia.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it can participate in such reactions under appropriate conditions, similar to other amide-containing compounds.
Substitution: this compound can undergo substitution reactions where the amide group can be replaced or modified by other functional groups under suitable conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic catalysts, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Phthalic acid and ammonia.
Substitution: Various substituted this compound derivatives depending on the reagents used.
Scientific Research Applications
Phthalamic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including dyes and pigments.
Industry: While not widely used in industrial applications, this compound serves as a precursor for the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Phthalamic acid is similar to other phthalic acid derivatives, such as:
Phthalic acid: The parent compound, which is a dicarboxylic acid used in the production of plasticizers and resins.
Phthalimide: Another derivative used in the synthesis of dyes, pigments, and as a precursor for other chemical compounds.
Phthalic anhydride: A widely used industrial chemical for the production of plasticizers, resins, and dyes.
Uniqueness: this compound is unique due to its amide functional group, which imparts distinct chemical properties and reactivity compared to other phthalic acid derivatives. This uniqueness makes it valuable for specific applications in organic synthesis and research.
Properties
IUPAC Name |
2-carbamoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H2,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMRPDYINXWJFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058980 | |
Record name | Benzoic acid, 2-(aminocarbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88-97-1 | |
Record name | Phthalamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phthalamidic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHTHALAMIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5344 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-(aminocarbonyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-(aminocarbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phthalamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.701 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PHTHALAMIDIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V344H4PF3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of phthalamic acid?
A1: this compound has the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol.
Q2: How are this compound derivatives typically synthesized?
A2: this compound derivatives are commonly synthesized by reacting phthalic anhydride with various amines. This reaction can be carried out in different solvents, and the choice of solvent can influence the reaction outcome. For example, using aqueous ammonia can lead to the formation of phthalamides, while using ethanol or other alcohols often yields phthalimides. []
Q3: What spectroscopic techniques are used to characterize this compound derivatives?
A3: Researchers commonly use Fourier-transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (1H-NMR) spectroscopy, and carbon-13 nuclear magnetic resonance (13C-NMR) spectroscopy to characterize the structure of this compound derivatives. [, , , ]
Q4: Can phthalamic acids undergo cyclization reactions?
A4: Yes, phthalamic acids can undergo intramolecular cyclization reactions to form phthalimides. This reaction is often facilitated by dehydrating agents like acetic anhydride or by heating. The reaction pathway and product distribution can be influenced by factors such as the substituents on the nitrogen atom, the reaction conditions, and the solvent used. [, , ]
Q5: What are some known biological activities of this compound derivatives?
A5: this compound derivatives exhibit a range of biological activities, including antimicrobial, antimalarial, antihypertensive, antiviral, and herbicidal properties. []
Q6: How do this compound derivatives exert their plant growth-regulating effects?
A6: Some this compound derivatives, such as N-(1-naphthyl)this compound (NPA), act as auxin transport inhibitors. They can induce the formation of pseudonodules on legume roots, similar to those elicited by Rhizobium bacteria. These pseudonodules express early nodulin genes, suggesting that NPA might mimic the activity of compounds produced during the early stages of nodule development. [, , ]
Q7: Have this compound derivatives been investigated for their anticancer potential?
A7: Yes, certain this compound derivatives have shown potential as anticancer agents. For instance, a study explored the synthesis and evaluation of new phthalimide and this compound analogs as β-glucosidase inhibitors. The rationale behind this approach stems from the role of β-glucosidase in hyperglycemia and its association with non-alcoholic fatty liver disease, which can progress to liver carcinoma (HepG2 cancer). The study included in silico analyses, involving molecular docking and MD simulations, to understand the interactions of the synthesized compounds with β-glucosidase. In vitro assays confirmed the inhibitory potential of some compounds against β-glucosidase and their cytotoxic activity against HepG2 cancer cell lines. []
Q8: Are there any this compound derivatives that have been studied for their effects on the nervous system?
A8: While the provided research does not specifically delve into the neurological effects of this compound derivatives, one study describes the characteristics of a transplantable rat hepatoma (No. 5123) induced by the ingestion of N-(2-fluorenyl)this compound (2-FPA). Although the primary focus of this study is on liver cancer, it highlights the potential long-term effects of certain this compound derivatives. []
Q9: Have any formulation strategies been explored to improve the stability, solubility, or bioavailability of this compound derivatives?
A9: While the provided research does not delve into specific formulation strategies for this compound derivatives, this remains an active area of research in drug development.
Q10: How is computational chemistry employed in the study of this compound derivatives?
A12: Computational chemistry plays a vital role in understanding the structure, properties, and behavior of this compound derivatives. Researchers use molecular modeling techniques, such as MM+ and AM1 calculations, to predict the dominant conformations of these molecules. These calculations provide valuable insights into the electronic and geometrical parameters that influence their biological activity. []
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